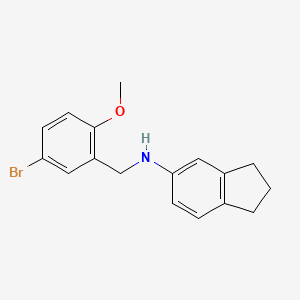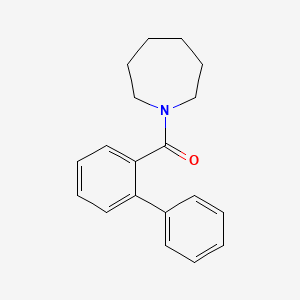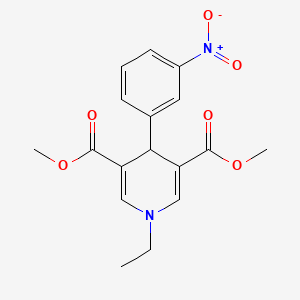
2-(4-methylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 as a designer drug and has gained popularity in the recreational drug market due to its psychoactive effects. MMB-2201 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for the regulation of several physiological processes in the body.
作用機序
MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are widely distributed throughout the body. These receptors are responsible for the regulation of several physiological processes, including pain perception, appetite, mood, and immune function. The activation of CB1 receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine, which results in the psychoactive effects of the drug. The activation of CB2 receptors by MMB-2201 has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMB-2201 are primarily mediated by the activation of the cannabinoid receptors CB1 and CB2. The activation of CB1 receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine, which results in the psychoactive effects of the drug. The activation of CB2 receptors by MMB-2201 has been shown to have anti-inflammatory and immunomodulatory effects. MMB-2201 has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using MMB-2201 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for the study of the endocannabinoid system and its role in the regulation of various physiological processes. However, one limitation of using MMB-2201 is its potential for abuse and dependence, which may limit its use in certain research settings.
将来の方向性
There are several future directions for the research on MMB-2201. One area of interest is the development of new drugs based on the structure of MMB-2201 for the treatment of medical conditions such as pain, inflammation, and neurodegenerative disorders. Another area of interest is the study of the pharmacokinetics and metabolism of MMB-2201, which may provide insights into its potential for abuse and dependence. Additionally, further research is needed to elucidate the mechanisms of action of MMB-2201 and its effects on various physiological processes.
合成法
The synthesis of MMB-2201 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-(4-methylphenyl)-2-oxoacetic acid in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified by column chromatography. The purity of the final product is determined by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
MMB-2201 has been extensively studied for its potential therapeutic applications in the treatment of several medical conditions. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the development of new drugs. MMB-2201 has also been investigated for its potential use as a tool in neuroscience research, particularly in the study of the endocannabinoid system and its role in the regulation of various physiological processes.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11-6-8-13(9-7-11)16(19)10-23-17(20)14-4-3-5-15(12(14)2)18(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVXSMPXJKAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)
![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)






![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)
